![molecular formula C14H6Cl2N2O5 B4315661 6,8-dichloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4315661.png)
6,8-dichloro-1,3-dinitrodibenzo[b,f]oxepine
Overview
Description
6,8-Dichloro-1,3-dinitrodibenzo[b,f]oxepine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the dibenzo[b,f]oxepine family, which is characterized by a fused tricyclic system containing an oxygen atom. The presence of chlorine and nitro groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-1,3-dinitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of dibenzo[b,f]oxepine derivatives, followed by chlorination. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields diamino derivatives, while substitution reactions can produce a variety of functionalized dibenzo[b,f]oxepine compounds.
Scientific Research Applications
6,8-Dichloro-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a tubulin-binding agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-dichloro-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets. In biological systems, it is known to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity, as it can inhibit the proliferation of cancer cells by interfering with their mitotic spindle formation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepines: These compounds have a similar tricyclic structure but contain a nitrogen atom in place of the oxygen atom.
Dibenzo[b,e]oxepines: These compounds have a different arrangement of the tricyclic system but share similar chemical properties.
Uniqueness
6,8-Dichloro-1,3-dinitrodibenzo[b,f]oxepine is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and potential biological activity. Its ability to bind to the colchicine-binding site on tubulin sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
1,3-dichloro-7,9-dinitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2O5/c15-8-3-7-1-2-10-12(18(21)22)5-9(17(19)20)6-13(10)23-14(7)11(16)4-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHCBZYGVBGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2OC3=C1C=C(C=C3Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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